Glycerol 1,3-dipropionate

Vue d'ensemble

Description

Di-esters of glycerol, such as 1,3-dipalmitate or 1,3-diheptanoate, are widely studied for applications in pharmaceuticals, food additives, and biochemical research . Glycerol 1,3-dipropionate, with its short-chain propionate groups, is expected to exhibit distinct physicochemical characteristics, including enhanced solubility in polar solvents compared to long-chain di-esters.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycerol 1,3-dipropionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves heating glycerol and propionic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and remove water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where glycerol and propionic acid are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol 1,3-dipropionate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed back to glycerol and propionic acid in the presence of water and an acid or base catalyst.

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Glycerol and propionic acid.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Reduction: Alcohol derivatives of the original ester groups.

Applications De Recherche Scientifique

Glycerol 1,3-dipropionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of glycerol 1,3-dipropionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glycerol and propionic acid, which can then participate in metabolic processes. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Glycerol di-esters vary primarily in acyl chain length and substitution patterns. Key analogs include:

- Glycerol 1,3-dipalmitate (CAS 502-52-3) : A saturated di-ester with palmitic acid (C16:0) at positions 1 and 3.

- Glycerol 1,3-diheptanoate (CAS 34331-79-8): A medium-chain di-ester with heptanoic acid (C7:0).

- 1,3-Didecanoyl glycerol: A di-ester with decanoic acid (C10:0), used in lipase studies .

- Glyceryl 1,3-palmitostearate : A mixed di-ester combining palmitic (C16:0) and stearic (C18:0) acids .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted data based on structural analogs.

- Solubility : Shorter-chain di-esters like this compound are expected to exhibit higher water solubility due to reduced hydrophobicity, whereas long-chain analogs (e.g., dipalmitate) are lipophilic .

- Thermal Behavior : Longer acyl chains increase melting points (e.g., dipalmitate melts at ~65–70°C), while medium- and short-chain esters remain liquids or semi-solids at room temperature .

Activité Biologique

Glycerol 1,3-dipropionate (G1,3-DP) is a glycerol derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article provides a detailed overview of the biological activity of G1,3-DP, incorporating relevant data tables, case studies, and research findings.

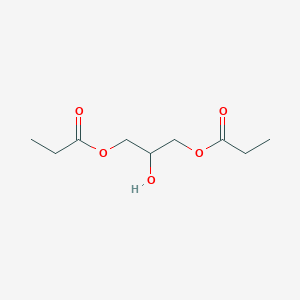

Chemical Structure and Properties

This compound is a diester of glycerol, with the molecular formula and a molecular weight of 192.22 g/mol. Its structure consists of a glycerol backbone with two propionate groups attached at the 1 and 3 positions. This unique structure imparts specific physicochemical properties that influence its biological activity.

1. Pharmacokinetics and Drug Delivery

Recent studies have highlighted G1,3-DP's role in modifying the pharmacokinetics of inhaled medications. In a study assessing the effects of glycerol on drug absorption, it was found that G1,3-DP can alter the dissolution rates and morphologies of aerosolized particles. Glycerol-containing formulations demonstrated slower dissolution rates compared to glycerol-free counterparts, suggesting that G1,3-DP may enhance the retention of drugs in the lungs by modifying their physicochemical characteristics .

2. Cellular Uptake and Membrane Interaction

G1,3-DP has been shown to affect cellular uptake mechanisms. A study utilizing Calu-3 respiratory epithelial cells indicated that the presence of glycerol (and by extension G1,3-DP) reduced the intracellular concentration of drugs like beclomethasone dipropionate (BDP). The cumulative BDP concentrations were significantly lower in cells treated with glycerol compared to those without, implying that G1,3-DP may restrict drug flux into cells .

This effect is attributed to glycerol's interaction with cell membranes, where it modifies membrane permeability and alters the solvation dynamics of phospholipid bilayers .

Case Study 1: Inhalation Therapy

In a controlled experiment involving rats, aerosols containing G1,3-DP were administered intratracheally. The study measured the concentration-time profiles of BDP in both lung tissue and blood plasma. Results indicated that aerosols containing glycerol delayed BDP absorption into the bloodstream while maintaining higher concentrations in lung tissue at one hour post-administration . This suggests a potential application for G1,3-DP in enhancing localized drug delivery in respiratory therapies.

Case Study 2: Bioconversion Processes

Research has explored the use of glycerol as a substrate for microbial fermentation processes. One study demonstrated that specific strains of bacteria could effectively convert glycerol into valuable products like 1,3-propanediol (PDO). The introduction of G1,3-DP into fermentation media enhanced microbial growth and metabolite production due to its favorable biochemical interactions .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other glycerol derivatives:

| Property/Activity | This compound | Other Glycerol Derivatives |

|---|---|---|

| Drug Absorption | Reduced | Variable |

| Membrane Interaction | Increased permeability | Dependent on structure |

| Antioxidant Activity | Moderate | High (e.g., glycerol) |

| Bioconversion Efficiency | Enhanced | Varies by strain |

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for glycerol 1,3-dipropionate, and how do they differ in terms of yield and scalability?

- Methodological Answer : this compound can be synthesized via esterification of glycerol with propionic acid, often catalyzed by acidic or enzymatic agents. Key methods include:

- Chemical Catalysis : Acidic catalysts (e.g., sulfuric acid) under reflux conditions. Yields depend on reaction time, temperature, and molar ratios of reactants.

- Enzymatic Synthesis : Lipases (e.g., immobilized Candida antarctica) offer regioselectivity for 1,3-positions, reducing byproducts .

Comparative studies show enzymatic methods achieve ~85% selectivity for 1,3-regioisomers but require longer reaction times than chemical methods. Scalability is limited by enzyme cost and stability .

Q. What analytical techniques are recommended for quantifying this compound purity and structural confirmation?

- Methodological Answer :

- Reverse-Phase HPLC (RP-HPLC) : Validated methods with UV detection (e.g., 210 nm) can separate isomers and quantify purity. Robustness parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) ensure reproducibility .

- NMR Spectroscopy : H and C NMR confirm regioselectivity by distinguishing 1,3- and 1,2-isomers via chemical shifts of glycerol backbone protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 219.1 for CHO) .

Q. Which variables most significantly influence this compound yield in microbial or chemical synthesis?

- Methodological Answer : Critical variables include:

- Substrate Concentration : Excess propionic acid improves esterification but may inhibit enzyme activity in biocatalytic routes .

- pH and Temperature : Optimal pH 6–8 for enzymatic synthesis; chemical routes require acidic pH and 60–80°C .

- Water Removal : Use of molecular sieves or vacuum distillation minimizes hydrolysis, enhancing ester yield .

Advanced Research Questions

Q. How can microbial strain engineering improve the regioselectivity of this compound production?

- Methodological Answer :

- Metabolic Engineering : Modify lipase-producing strains (e.g., Aspergillus oryzae) to overexpress 1,3-specific lipases. Directed evolution or rational design can enhance enzyme stability in organic solvents .

- Comparative Genomics : Analyze Clostridium butyricum and Klebsiella pneumoniae glycerol metabolism pathways to identify regulatory genes (e.g., dhaB/dhaT) that favor 1,3-diol derivatives .

- Co-Culture Systems : Pair glycerol-consuming strains with propionate-producing bacteria to optimize substrate utilization .

Q. What experimental design strategies are effective for optimizing this compound synthesis under resource constraints?

- Methodological Answer :

- Fractional Factorial Design (FFD) : Screen key variables (e.g., temperature, pH, substrate ratio) with minimal experimental runs. For example, a 2 FFD reduces trials by 50% while identifying critical interactions .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between variables (e.g., quadratic effects of temperature on yield) .

- Robustness Testing : Vary HPLC parameters (flow rate, mobile phase composition) to validate analytical method stability under minor perturbations .

Q. How can researchers resolve contradictions in reported yields of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., mol% yield per unit enzyme activity). Adjust for differences in substrate purity, analytical methods, or reaction scales .

- Kinetic Modeling : Apply Michaelis-Menten or Monod kinetics to differentiate rate-limiting steps (e.g., substrate inhibition vs. enzyme deactivation) .

- Cross-Validation : Replicate high-yield protocols (e.g., enzymatic synthesis at pH 7.5) with independent controls to isolate methodological variability .

Q. What strategies mitigate product inhibition during this compound fermentation or enzymatic synthesis?

- Methodological Answer :

- In Situ Product Removal (ISPR) : Use adsorbent resins (e.g., Amberlite XAD-4) or membrane extraction to continuously remove dipropionate, reducing feedback inhibition .

- Fed-Batch Fermentation : Gradually feed glycerol and propionate to maintain sub-inhibitory concentrations. Monitor via real-time HPLC or biosensors .

- Solvent Engineering : Polar aprotic solvents (e.g., tert-butanol) enhance enzyme stability and reduce substrate diffusivity limitations .

Q. How can metabolic flux analysis guide the engineering of this compound biosynthetic pathways?

- Methodological Answer :

- C-Labeling Studies : Track carbon flux from glycerol to propionate derivatives, identifying bottlenecks (e.g., NADH/NAD imbalance in Clostridium spp.) .

- Constraint-Based Modeling (CBM) : Use genome-scale models (e.g., iCLM1050 for C. butyricum) to predict knockout targets that redirect flux toward 1,3-dipropionate .

- Proteomics : Quantify enzyme expression levels (e.g., dihydroxyacetone kinase) to correlate with dipropionate yields under varying conditions .

Propriétés

IUPAC Name |

(2-hydroxy-3-propanoyloxypropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHSMJWMBBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939747 | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18373-31-4 | |

| Record name | 1,2,3-Propanetriol, 1,3-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18373-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.